Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate
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Overview
Description
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate is a chemical compound with the molecular formula C10H18N2O3. It is often used in research and industrial applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate typically involves the reaction of piperazine with oxolane-3-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives, while substitution reactions may produce various substituted piperazine compounds .
Scientific Research Applications
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)oxolan-2-one dihydrochloride: Similar in structure but differs in functional groups.
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride: A dihydrochloride salt form of the compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables for clarity.
Chemical Structure and Synthesis
The compound features a piperazine ring and an oxolane ring , which contribute to its biological activity. The synthesis of this compound typically involves the reaction of piperazine derivatives with oxolane-carboxylic acid derivatives through various chemical transformations, including oxidation and substitution reactions.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In studies evaluating its activity against various bacterial strains, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Neisseria meningitidis | 16 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents, particularly in the context of rising antibiotic resistance .
Antichlamydial Activity
Research indicates that derivatives of this compound exhibit selective activity against Chlamydia species. A study found that modifications to the piperazine moiety significantly influenced antichlamydial potency, with certain substitutions enhancing efficacy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with specific receptors in bacterial cells, disrupting essential processes.
- Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Cellular Uptake : The structural features may facilitate better cellular uptake, enhancing its bioavailability and effectiveness .
Study on Antimicrobial Efficacy
In a recent study, this compound was tested alongside established antibiotics. The results showed that it had comparable efficacy to traditional treatments against resistant strains of bacteria, making it a candidate for further development .
Toxicological Assessment
Toxicity studies are crucial for establishing the safety profile of new compounds. Preliminary assessments indicated that this compound exhibited low toxicity in mammalian cell lines, suggesting a favorable safety margin for potential therapeutic use .
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 3-piperazin-1-yloxolane-3-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-14-9(13)10(2-7-15-8-10)12-5-3-11-4-6-12/h11H,2-8H2,1H3 |
InChI Key |
DHSFWHJCUXEUDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOC1)N2CCNCC2 |
Origin of Product |
United States |
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